molecular formula C22H16N4O7 B14326097 4-Methyl-1-phenylisoquinoline;2,4,6-trinitrophenol CAS No. 104924-31-4

4-Methyl-1-phenylisoquinoline;2,4,6-trinitrophenol

Cat. No.: B14326097
CAS No.: 104924-31-4
M. Wt: 448.4 g/mol
InChI Key: XKQCBXZOPSDNHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-phenylisoquinoline typically involves the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde under acidic conditions to form the isoquinoline ring. The specific conditions and reagents used can vary, but common catalysts include Lewis acids such as zinc chloride or aluminum chloride.

For 2,4,6-trinitrophenol, the synthesis involves the nitration of phenol using a mixture of concentrated nitric acid and sulfuric acid. The reaction is highly exothermic and requires careful temperature control to prevent runaway reactions. The nitration process introduces nitro groups at the 2, 4, and 6 positions on the phenol ring, resulting in the formation of picric acid .

Industrial Production Methods

Industrial production of 2,4,6-trinitrophenol follows a similar nitration process but on a larger scale. The process involves the continuous addition of phenol to a nitrating mixture, with strict control of temperature and reaction time to ensure safety and maximize yield. The product is then purified through crystallization and filtration .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-phenylisoquinoline can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoline derivatives.

    Reduction: Reduction can lead to the formation of tetrahydroisoquinoline derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing various substituents.

2,4,6-Trinitrophenol undergoes reactions typical of nitrophenols:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Methyl-1-phenylisoquinoline and 2,4,6-trinitrophenol have diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-1-phenylisoquinoline involves its interaction with various molecular targets, including enzymes and receptors. Its effects are mediated through the modulation of signaling pathways and gene expression.

2,4,6-Trinitrophenol exerts its effects primarily through its strong acidic nature and ability to form complexes with metals. It can disrupt cellular processes by interacting with proteins and nucleic acids, leading to cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-1-phenylisoquinoline is unique due to its isoquinoline structure, which imparts distinct chemical and biological properties. 2,4,6-Trinitrophenol is unique for its high acidity and explosive nature, making it valuable in both industrial and research applications .

Properties

CAS No.

104924-31-4

Molecular Formula

C22H16N4O7

Molecular Weight

448.4 g/mol

IUPAC Name

4-methyl-1-phenylisoquinoline;2,4,6-trinitrophenol

InChI

InChI=1S/C16H13N.C6H3N3O7/c1-12-11-17-16(13-7-3-2-4-8-13)15-10-6-5-9-14(12)15;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2-11H,1H3;1-2,10H

InChI Key

XKQCBXZOPSDNHT-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C2=CC=CC=C12)C3=CC=CC=C3.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.